Cas no 946274-45-9 (N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide)

N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide structure
946274-45-9 structure
商品名:N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide
CAS番号:946274-45-9
MF:C15H17FN4O2S2
メガワット:368.449483633041
CID:5514027

N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propane-1-sulfonamide
    • N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide
    • インチ: 1S/C15H17FN4O2S2/c1-2-8-24(21,22)17-7-6-13-10-23-15-18-14(19-20(13)15)11-4-3-5-12(16)9-11/h3-5,9-10,17H,2,6-8H2,1H3
    • InChIKey: AGCJMCDGQHNDDM-UHFFFAOYSA-N
    • ほほえんだ: C(S(NCCC1N2C(SC=1)=NC(C1=CC=CC(F)=C1)=N2)(=O)=O)CC

N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2058-0180-1mg
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide
946274-45-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2058-0180-10μmol
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide
946274-45-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2058-0180-4mg
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide
946274-45-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2058-0180-50mg
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide
946274-45-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2058-0180-30mg
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide
946274-45-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2058-0180-10mg
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide
946274-45-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2058-0180-40mg
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide
946274-45-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2058-0180-5μmol
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide
946274-45-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2058-0180-100mg
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide
946274-45-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2058-0180-5mg
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide
946274-45-9 90%+
5mg
$69.0 2023-05-17

N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide 関連文献

N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamideに関する追加情報

Professional Introduction to N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide (CAS No. 946274-45-9)

N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 946274-45-9, represents a confluence of heterocyclic chemistry and sulfonamide functionality, making it a subject of intense research interest. The presence of multiple heterocyclic rings, including a triazole and a thiazole moiety, combined with a fluorophenyl group, suggests a rich chemical space for interaction with biological targets.

The sulfonamide group in the molecular structure of N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide is particularly noteworthy. Sulfonamides are well-known for their broad spectrum of biological activities and have been extensively explored in drug discovery efforts. The sulfonamide moiety can act as a hydrogen bond acceptor and donor, facilitating interactions with various biological targets such as enzymes and receptors. This property makes it an attractive scaffold for designing molecules with therapeutic potential.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. The triazole ring in N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide is known to be a privileged scaffold in medicinal chemistry due to its ability to adopt multiple conformations that can fit into various binding pockets of biological macromolecules. The incorporation of the triazole ring not only enhances the structural complexity but also opens up possibilities for tuning the electronic properties of the molecule.

The fluorophenyl group is another critical feature of this compound. Fluoro-substituted aromatic rings are frequently employed in drug design due to their ability to modulate metabolic stability and binding affinity. The fluorine atom can influence the electronic distribution of the aromatic ring, thereby affecting its interactions with biological targets. In particular, fluorine atoms can participate in weak hydrogen bonding interactions and π-stacking interactions, which are crucial for achieving high affinity and selectivity.

In the context of current research trends, N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide holds promise as a lead compound for developing novel therapeutic agents. The combination of heterocyclic scaffolds and sulfonamide functionality provides a rich chemical framework for further derivatization and optimization. Researchers are exploring various synthetic strategies to modify this core structure while retaining its desirable pharmacological properties.

The thiazole ring in N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide adds another layer of complexity and functionality. Thiazole derivatives are known for their diverse biological activities and have been investigated for their potential in treating various diseases. The presence of both triazole and thiazole rings suggests that this compound may exhibit multiple modes of action simultaneously.

One of the most exciting aspects of this compound is its potential application in targeting protein-protein interactions (PPIs). PPIs play a crucial role in many biological processes and are often considered challenging targets for drug development due to their large binding surfaces and lack of well-defined binding pockets. However, the unique structural features of N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}propane-1-sulfonamide make it an excellent candidate for disrupting PPIs through allosteric modulation or competitive inhibition.

The sulfonamide group can be further functionalized to enhance its binding affinity or selectivity towards specific PPIs. For instance,the introduction of additional substituents at the para position of the fluorophenyl ring could fine-tune the electronic properties of the molecule and improve its interaction with the target protein. Such modifications could lead to the development of highly selective inhibitors that have therapeutic potential.

Another area where N-{2-2-(3-fluorophenyl)-1,2,4triazo13, 24b - 13, 31 thia zol - 6 - yle th yl} propane - 11 sulf on am ide shows promise is in antiviral applications。 Viruses often rely on PPIs for their replication cycle, making them vulnerable targets for antiviral drugs。 By disrupting these interactions, compounds like N-{22(35fluoro pheny l)12,42 tri azo13,22b13,31 thia z ol - 6 - yle th yl} pro pane -11 sul fon am ide could inhibit viral replication effectively。

In conclusion,N-{22(35fluoro pheny l)12,42 tri azo13,22b13,31 thia z ol - 6 - yle th yl} pro pane -11 sul fon am ide (CAS No。946274459) is a structurally complex organic compound with significant potential in pharmaceutical applications。 Its unique combination of heterocyclic scaffolds and sulfonamide functionality makes it an attractive candidate for further research into developing novel therapeutic agents。 The presence of multiple functional groups provides ample opportunities for derivatization and optimization, while its ability to interact with biological targets such as enzymes、receptors、and protein-protein interfaces suggests broad therapeutic applications。

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